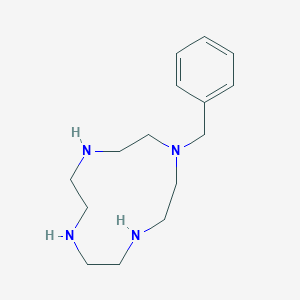
1-Benzyl-1,4,7,10-tetraazacyclododecane
Übersicht
Beschreibung
1-Benzyl-1,4,7,10-tetraazacyclododecane is a macrocyclic compound that belongs to the class of cyclen derivatives. It is known for its ability to form complexes with metal ions, which is valuable in various fields such as medicinal chemistry and material science.
Synthesis Analysis
Several synthetic routes have been developed for 1-Benzyl-1,4,7,10-tetraazacyclododecane. An improved synthesis method provides high yields and involves key intermediates like 4-benzyl-1,7-bis(p-toluenesulfonyl)diethylenetriamine and 1,4,7-tris(p-toluenesulfonyl)diethylenetriamine (Kohl et al., 2007). Another route describes the simultaneous hydrogenolysis and deformylation of certain intermediates to synthesize the macrocycle efficiently (Kang Sang-Ihn et al., 1993).
Molecular Structure Analysis
The molecular structure of 1-Benzyl-1,4,7,10-tetraazacyclododecane has been elucidated through single-crystal X-ray diffraction, revealing chiral helical compound crystals and the interactions forming a π-electron-rich cavity (Xi et al., 2009).
Chemical Reactions and Properties
1-Benzyl-1,4,7,10-tetraazacyclododecane participates in various chemical reactions, forming complexes with different metal ions. It demonstrates selectivity for cations with large ionic radii, indicating its potential in separations and catalysis (Kabachnik et al., 1984).
Physical Properties Analysis
The physical properties, such as solubility and crystal structure, are crucial for understanding the behavior of 1-Benzyl-1,4,7,10-tetraazacyclododecane in different environments. The crystal structures obtained from ethanol show significant interactions that lead to the formation of a π-electron-rich cavity, which could influence its solubility and interaction with metal ions (Wei Zhao et al., 2017).
Chemical Properties Analysis
The chemical properties of 1-Benzyl-1,4,7,10-tetraazacyclododecane, such as its acid-base behavior and complex-forming capabilities, have been extensively studied. It exhibits high complexation capabilities and marked selectivity towards certain metal ions, making it a valuable ligand in coordination chemistry (Kabachnik et al., 1984).
Wissenschaftliche Forschungsanwendungen
-
Application in the Synthesis of DOTA-Based Affinity Tags
- Scientific Field : Chemistry
- Summary of the Application : 1-Benzyl-1,4,7,10-tetraazacyclododecane is used as a starting material for the synthesis of DOTA-based affinity tags . These tags are used in the creation of rare earth complexes .
- Methods of Application : The compound is synthesized through improved routes, and then used in the creation of 1-{2-[4-(maleimido-N-propylacetamidobutyl)amino]-2-oxoethyl}-1,4,7,10-tetraazacyclododecane- 4,7,10-triacetic acid and its Y, Ho, Tm, and Lu complexes .
- Results or Outcomes : The outcomes of this application are the successful synthesis of the DOTA-based affinity tags and their use in the creation of rare earth complexes .
-
Application in the Synthesis of Rare Earth Complexes
- Scientific Field : Chemistry
- Summary of the Application : This compound is used in the synthesis of rare earth complexes . These complexes have numerous applications, including use as therapeutic radiopharmaceuticals, luminescent probes for biochemical analysis, or MRI contrast agents .
- Methods of Application : The compound is synthesized through improved routes, and then used in the creation of 1-{2-[4-(maleimido-N-propylacetamidobutyl)amino]-2-oxoethyl}-1,4,7,10-tetraazacyclododecane-4,7,10-triacetic acid and its Y, Ho, Tm, and Lu complexes .
- Results or Outcomes : The outcomes of this application are the successful synthesis of the rare earth complexes and their use in various applications in biomedicine .
-
Application in the Preparation of Metal-coded DOTA-Based Affinity Tags
- Scientific Field : Chemistry
- Summary of the Application : This compound is used as a starting material for the preparation of metal-coded DOTA-based affinity tags . These tags are used in quantitative proteomics, as an additional or alternative method to established 2D-GE and recently developed methods employing isotope-coded affinity tags (ICAT) and isobaric tags for relative and absolute quantitation (ITRAQ) .
- Methods of Application : The compound is synthesized through improved routes, and then used in the creation of 1-{2-[4-(maleimido-N-propylacetamidobutyl)amino]-2-oxoethyl}-1,4,7,10-tetraazacyclododecane-4,7,10-triacetic acid and its Y, Ho, Tm, and Lu complexes .
- Results or Outcomes : The outcomes of this application are the successful synthesis of the metal-coded DOTA-based affinity tags and their use in quantitative proteomics .
Safety And Hazards
Eigenschaften
IUPAC Name |
1-benzyl-1,4,7,10-tetrazacyclododecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4/c1-2-4-15(5-3-1)14-19-12-10-17-8-6-16-7-9-18-11-13-19/h1-5,16-18H,6-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FURLCQRFFWBENR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(CCNCCN1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90435403 | |
| Record name | 1-BENZYL-1,4,7,10-TETRAAZACYCLODODECANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90435403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-1,4,7,10-tetraazacyclododecane | |
CAS RN |
112193-83-6 | |
| Record name | 1-BENZYL-1,4,7,10-TETRAAZACYCLODODECANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90435403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


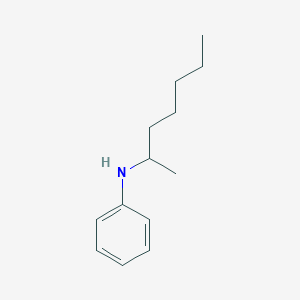
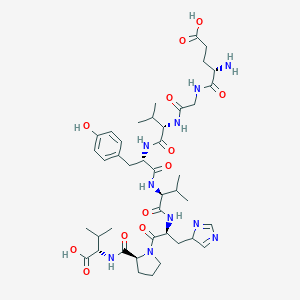
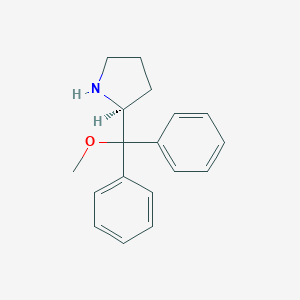

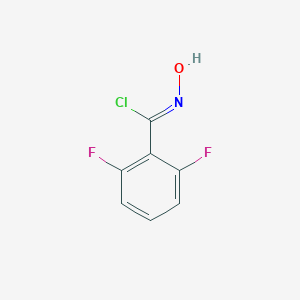
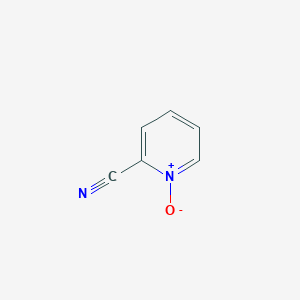
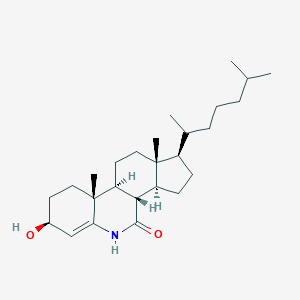
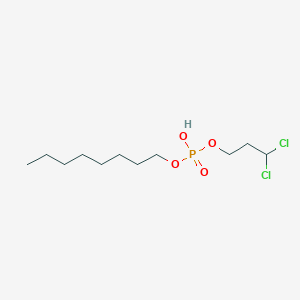
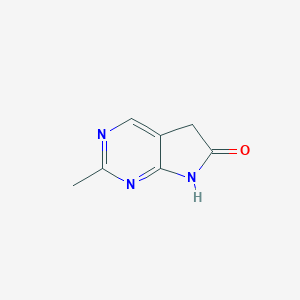
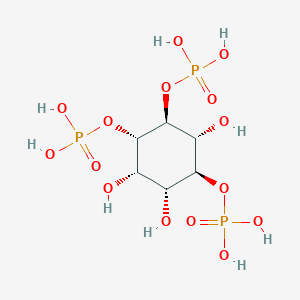
![3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid](/img/structure/B39879.png)
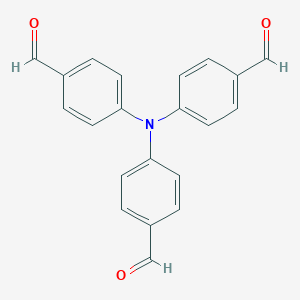
![(4R)-2-methyl-4-[(2R,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]-1,3-dioxolane-2-carboxylic acid](/img/structure/B39882.png)